

## Unveiling SHO1122147: A Novel Mitochondrial Uncoupler for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Field: Medicinal Chemistry and Metabolic Disease Therapeutics

This technical guide provides a comprehensive overview of **SHO1122147**, a novel small molecule identified as a mitochondrial uncoupler with therapeutic potential for obesity and Metabolic Dysfunction-Associated Steatohepatitis (MASH). The information presented is collated from the primary scientific literature, focusing on quantitative data, experimental methodologies, and the compound's mechanism of action.

### **Core Compound Data and Efficacy**

**SHO1122147** is a derivative of[1][2][3]Oxadiazolo[3,4-b]pyridin-7-ol, designed as a mitochondrial uncoupler.[3][4] Mitochondrial uncouplers are protonophores that dissipate the proton gradient across the inner mitochondrial membrane, independent of ATP synthase, leading to increased respiration and energy expenditure.[3] This mechanism is a promising strategy for combating metabolic diseases like obesity and MASH.[3]

### **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative parameters reported for **SHO1122147**.

Table 1: In Vitro Efficacy of SHO1122147



| Parameter | Value  | Cell Line    | Description                                                                                                                                 |
|-----------|--------|--------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| EC50      | 3.6 μΜ | L6 Myoblasts | The half-maximal effective concentration required to increase the oxygen consumption rate, indicating mitochondrial uncoupling activity.[3] |

Table 2: In Vivo Pharmacokinetics and Safety in Mice

| Parameter                   | Value         | Species | Description                                                                                                   |
|-----------------------------|---------------|---------|---------------------------------------------------------------------------------------------------------------|
| Half-life (t½)              | 2 hours       | Mouse   | The time required for<br>the concentration of<br>the compound in the<br>body to be reduced by<br>one-half.[3] |
| Max Concentration<br>(Cmax) | 35 μΜ         | Mouse   | The maximum serum concentration that the drug achieves after administration.[3]                               |
| Adverse Effects             | None Observed | Mouse   | No adverse effects<br>were reported at a<br>dose of 1,000 mg/kg,<br>suggesting a good<br>safety profile.[3]   |

Table 3: In Vivo Efficacy in a MASH Mouse Model



| Parameter | Dosage        | Model                                        | Key Findings                                                                                                            |
|-----------|---------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Efficacy  | 200 mg/kg/day | Gubra-Amylin (GAN)<br>Mouse Model of<br>MASH | Demonstrated a significant decrease in body weight and liver triglyceride levels without affecting body temperature.[3] |

### **Mechanism of Action: Mitochondrial Uncoupling**

**SHO1122147** acts by disrupting the coupling between the electron transport chain and ATP synthesis. In healthy mitochondria, the pumping of protons into the intermembrane space creates a proton motive force that drives ATP production as protons flow back into the matrix through ATP synthase. **SHO1122147**, as a protonophore, provides an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This uncoupling of respiration from ATP synthesis leads to an increase in the oxygen consumption rate as the electron transport chain attempts to maintain the proton gradient, dissipating the energy as heat.





Click to download full resolution via product page

Caption: Mechanism of **SHO1122147** as a mitochondrial uncoupler.

### **Experimental Protocols**

The following are detailed methodologies representative of the key experiments conducted to characterize **SHO1122147**.

### Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, which is a direct indicator of mitochondrial respiration. An increase in OCR upon treatment with a compound, without a corresponding increase in ATP production, is a hallmark of mitochondrial uncoupling.

- Cell Line: L6 rat myoblasts.
- Apparatus: Agilent Seahorse XF Analyzer or similar fluorescence plate reader.
- Protocol:
  - Cell Seeding: Seed L6 myoblasts in a Seahorse XF cell culture microplate at a density of 5x10<sup>4</sup> cells/well and culture overnight.
  - Medium Exchange: On the day of the assay, replace the culture medium with a Seahorse XF assay medium pre-warmed to 37°C.
  - Incubation: Incubate the plate at 37°C in a non-CO2 incubator for 30-60 minutes to allow temperature and pH to equilibrate.
  - Compound Injection: Prepare a stock solution of SHO1122147 and inject it into the wells to achieve the desired final concentrations.
  - Measurement: Place the plate in the Seahorse XF Analyzer and perform real-time measurements of the oxygen consumption rate. The instrument typically measures OCR every 5-8 minutes over a period of 90-120 minutes.



 Data Analysis: The change in OCR over time is used to determine the EC50 of the compound.

### Pharmacokinetic (PK) Studies in Mice

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of **SHO1122147** in a living organism.

- Species: C57BL/6 or similar mouse strain.
- Protocol:
  - Dosing: Administer SHO1122147 to mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
  - Serial Sampling: Collect blood samples (approximately 30 μL) from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration.[2]
     Sampling can be performed via submandibular or saphenous vein puncture.
  - Plasma Preparation: Process the blood samples to separate plasma by centrifugation.
  - Bioanalysis: Quantify the concentration of SHO1122147 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
  - Data Analysis: Plot the plasma concentration versus time to generate a PK profile. From this profile, calculate key parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC).

# Efficacy Study in Gubra-Amylin (GAN) MASH Mouse Model

The GAN model is a diet-induced obese mouse model that develops key features of human MASH, making it suitable for evaluating the therapeutic efficacy of drug candidates.[1][5]

- Model: Male C57BL/6J mice fed a Gubra-Amylin NASH (GAN) diet (high in fat, fructose, and cholesterol) for an extended period (e.g., 28-30 weeks) to induce MASH.[1][6]
- Protocol:



- Disease Induction: House mice on the GAN diet until they develop MASH pathology, which can be confirmed by biopsy.
- Treatment Groups: Randomize the MASH mice into a vehicle control group and a treatment group receiving SHO1122147 (200 mg/kg/day) via oral gavage.
- Treatment Period: Administer the treatment daily for a specified duration (e.g., 8-12 weeks).
- Monitoring: Monitor body weight, food intake, and body temperature throughout the study.
- Terminal Analysis: At the end of the treatment period, euthanize the mice and collect blood and liver tissue.
- · Endpoints:
  - Serum Analysis: Measure levels of liver enzymes (e.g., ALT, AST) and lipids.
  - Liver Analysis: Measure liver weight and quantify liver triglyceride levels.
  - Histopathology: Perform histological staining (e.g., H&E, Sirius Red) on liver sections to assess steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score).





Click to download full resolution via product page

Caption: Experimental workflow for the evaluation of **SHO1122147**.

### **Novelty and Significance**

The novelty of **SHO1122147** lies in its potential to address the dual challenges of obesity and MASH through a targeted mechanism of mitochondrial uncoupling.[3] Unlike many metabolic drugs that focus on appetite suppression or glucose control, **SHO1122147** directly increases



energy expenditure. The findings that it is efficacious in reducing liver fat and body weight in a relevant animal model without causing changes in body temperature highlight its potential for a favorable therapeutic window.[3] Further research to enhance the potency and pharmacokinetic profile of this novel[1][2][3]oxadiazolo[3,4-b]pyridin-7-ol scaffold is warranted to explore its full therapeutic potential.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. qps.com [qps.com]
- 2. Murine Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,5]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gubra.dk [gubra.dk]
- 6. gubra.dk [gubra.dk]
- To cite this document: BenchChem. [Unveiling SHO1122147: A Novel Mitochondrial Uncoupler for Metabolic Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574463#investigating-the-novelty-of-sho1122147-in-specific-field]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com